molecular formula C16H12BrF2NO2 B2648420 4-(4-Bromophenyl)-3,3-difluoro-1-(4-methoxyphenyl)azetidin-2-one CAS No. 342596-76-3

4-(4-Bromophenyl)-3,3-difluoro-1-(4-methoxyphenyl)azetidin-2-one

Cat. No. B2648420
CAS RN: 342596-76-3
M. Wt: 368.178
InChI Key: LAXNFGYTXAFZOZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactivity of the compound and predicting its behavior in different chemical reactions .


Physical And Chemical Properties Analysis

This includes studying properties like solubility, melting point, boiling point, polarity, and reactivity .

Scientific Research Applications

Cholesterol Absorption Inhibition
A closely related compound to 4-(4-Bromophenyl)-3,3-difluoro-1-(4-methoxyphenyl)azetidin-2-one, SCH 58235, was designed targeting cholesterol absorption inhibition. This compound was derived from a series of structural analyses and modifications intended to enhance its efficacy while preventing potential detrimental metabolic oxidation. It demonstrated remarkable efficacy in reducing liver cholesteryl esters in cholesterol-fed hamster models, highlighting the structural importance in designing potent cholesterol absorption inhibitors (Rosenblum et al., 1998).

Antitumor Activity
The structure-activity relationships of 3-phenoxy-1,4-diarylazetidin-2-ones, which share a similar structural motif, were explored, leading to the discovery of compounds with potent antiproliferative effects. These compounds, exemplified by specific derivatives, showed strong inhibitory effects on breast cancer cell proliferation, disrupted microtubular structures, and induced apoptosis, demonstrating their potential as tubulin-targeting antitumor agents (Greene et al., 2016).

Synthetic Methodologies
Research into the acetoxylation of β-lactams with lead(IV) acetate has provided valuable insights into synthetic strategies for derivatives of azetidin-2-ones. These methodologies are crucial for the development of compounds with potential pharmacological applications, demonstrating the versatility and importance of azetidin-2-ones in synthetic chemistry (Giang et al., 1999).

Antimicrobial Agents
A series of azetidin-2-ones were synthesized and evaluated for their antimicrobial properties, revealing potent activity against a range of bacteria including Bacillus anthracis, Staphylococcus aureus, and Candida albicans. These findings underscore the potential of azetidin-2-one derivatives as a new class of antimicrobial agents, highlighting their relevance in addressing antibiotic resistance (Halve et al., 2007).

Anticancer Effects
Further exploration into the biological activities of azetidin-2-ones led to the identification of derivatives with significant anticancer effects. These compounds exhibited potent cytotoxic activity against various cancer cell lines, emphasizing the potential of azetidin-2-ones in the development of new anticancer therapies (Veinberg et al., 2003).

Mechanism of Action

If the compound is biologically active, studies are conducted to understand its mechanism of action. This could involve studying its interaction with biological macromolecules and its effects on biological pathways .

Safety and Hazards

Safety data sheets are referred to understand the safety measures to be taken while handling the compound. It includes information on its toxicity, environmental impact, and first aid measures .

Future Directions

This involves predicting future applications of the compound based on its properties and behavior. It could also involve suggesting modifications to the molecule to enhance its properties .

properties

IUPAC Name

4-(4-bromophenyl)-3,3-difluoro-1-(4-methoxyphenyl)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrF2NO2/c1-22-13-8-6-12(7-9-13)20-14(16(18,19)15(20)21)10-2-4-11(17)5-3-10/h2-9,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXNFGYTXAFZOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(C(C2=O)(F)F)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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